N-Despropyl-N-ethyl Macitentan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

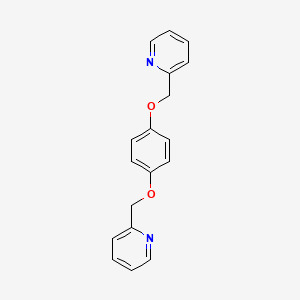

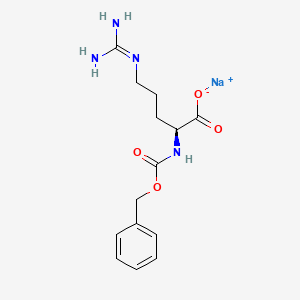

N-Despropyl-N-ethyl Macitentan is a chemical compound with the molecular formula C18H18Br2N6O4S and a molecular weight of 574.3 . It is also known as N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N’-ethylsulfamide .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: O=SC=N2)=C1C3=CC=C(Br)C=C3)(NCC)=O .Physical And Chemical Properties Analysis

This compound has a molecular weight of 574.25 . Further physical and chemical properties are not provided in the search results.Scientific Research Applications

Pharmacokinetics and Pharmacodynamics in Pulmonary Arterial Hypertension

Macitentan, a novel endothelin receptor antagonist, has shown significant pharmacokinetic and pharmacodynamic benefits in the treatment of pulmonary arterial hypertension (PAH). It demonstrates high affinity and sustained receptor binding, offering a favorable safety profile and a once-a-day dosing regimen. Macitentan's ability to significantly reduce morbidity and mortality in PAH, with limited drug interactions, marks it as an important advancement in PAH treatment (Sidharta, Krähenbühl, & Dingemanse, 2015).

Comparative Efficacy in PAH Treatment

The introduction of macitentan has expanded pharmacological options for PAH, distinguishing itself by higher antagonistic potency and a longer duration of action compared to other endothelin receptor antagonists like bosentan and ambrisentan. In the SERAPHIN trial, macitentan showed significant improvements in PAH patient outcomes, including morbidity and mortality reduction, and exhibited fewer adverse effects such as peripheral oedema and hepatotoxicity, making it a comparable, if not superior, option for PAH management (Bedan, Grimm, Wehland, Simonsen, Infanger, & Krüger, 2018).

Biochar's Role in Nitrogen Dynamics

While not directly related to N-Despropyl-N-ethyl Macitentan, studies on biochar's effects on nitrogen dynamics in soil and terrestrial ecosystems offer insights into broader environmental interactions. Biochar's capacity to modulate nitrogen efficiency, mitigate losses through volatilization or runoff, and enhance inputs from biological nitrogen fixation presents an interesting parallel in understanding complex biological and chemical interactions within ecosystems (Ahmad, Mosa, Zhan, & Gao, 2021).

Mechanism of Action

Target of Action

N-Despropyl-N-ethyl Macitentan is an antagonist that binds to the endothelin A and B receptors . These receptors, often abbreviated as E A and E B, are the primary targets of this compound . Endothelin receptors are expressed on arterial smooth muscle cells and fibroblasts in the lungs .

Mode of Action

The compound blocks signaling from endothelin-1 and -2 by binding to the endothelin A and B receptors . This interaction results in the inhibition of overexpressed endothelin from the vascular endothelium .

Biochemical Pathways

The action of this compound affects several biochemical pathways. Pulmonary arterial hypertension, the condition for which this compound is often used, involves various mechanisms contributing to the development of endothelial dysfunction. These include elevated cytosolic calcium, genetic factors, epigenetic changes, and mitochondrial dysfunction . The compound’s action primarily relates to the role of overexpressed endothelin from the vascular endothelium .

Pharmacokinetics

This compound is metabolized through hydrolysis and oxidation, specifically involving the CYP3A4 enzyme . The compound is excreted in the urine (two-thirds) and feces (one-third) . The pharmacokinetics of this compound correlate positively with endothelin-1 concentrations . The compound’s pharmacokinetics are characterized by slow absorption and slow elimination .

Result of Action

The action of this compound leads to molecular and cellular effects. By blocking the signaling from endothelin-1 and -2, the compound inhibits the overexpression of endothelin from the vascular endothelium . This action can help manage conditions like pulmonary arterial hypertension .

Safety and Hazards

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of N-Despropyl-N-ethyl Macitentan involves the reduction of the nitro group present in the starting material, followed by the addition of an ethyl group to the resulting amine group. This is achieved through a series of chemical reactions.", "Starting Materials": ["4-(1,1-Dimethylethyl)-N-(6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl)benzene-1-sulfonamide", "Sodium borohydride", "Ethyl iodide", "Acetone", "Sodium hydroxide solution"], "Reaction": ["Step 1: Dissolve 4-(1,1-Dimethylethyl)-N-(6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl)benzene-1-sulfonamide in acetone.", "Step 2: Add sodium borohydride to the solution and stir for several hours at room temperature.", "Step 3: Add ethyl iodide to the reaction mixture and heat under reflux for a few hours.", "Step 4: Allow the reaction mixture to cool and add sodium hydroxide solution to adjust the pH to 10-11.", "Step 5: Extract the product with a suitable organic solvent and purify by column chromatography to obtain N-Despropyl-N-ethyl Macitentan."]} | |

CAS No. |

441796-13-0 |

Molecular Formula |

C18H18Br2N6O4S |

Molecular Weight |

574.248 |

IUPAC Name |

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(ethylsulfamoyl)pyrimidin-4-amine |

InChI |

InChI=1S/C18H18Br2N6O4S/c1-2-25-31(27,28)26-16-15(12-3-5-13(19)6-4-12)17(24-11-23-16)29-7-8-30-18-21-9-14(20)10-22-18/h3-6,9-11,25H,2,7-8H2,1H3,(H,23,24,26) |

InChI Key |

PIJUSICWAKBTEZ-UHFFFAOYSA-N |

SMILES |

CCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br |

Synonyms |

N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N’-ethylsulfamide_x000B_ |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,6R,8S,10R)-9-hydroxy-3-oxatetracyclo[6.3.1.02,6.05,10]dodecan-4-one](/img/structure/B579824.png)

![Octahydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B579830.png)

![3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B579835.png)